2-氧代科拉维醇

描述

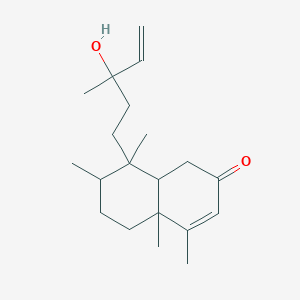

8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one is a natural product found in Guarea guidonia and Aristolochia chamissonis with data available.

科学研究应用

肝病学:肝脏疾病的治疗

2-氧代科拉维醇已被鉴定为一种新型且选择性的法尼醇X受体(FXR)激动剂 {svg_1} {svg_2}. FXR是核受体超家族的成员,已被确定为调节肠肝代谢稳态的关键基因 {svg_3} {svg_4}. 它已被证明是多种肝脏疾病的有希望的药物靶点 {svg_5} {svg_6}.

对乙酰氨基酚(APAP)毒性: 对乙酰氨基酚(APAP)毒性是肝衰竭的常见原因,对有效疗法的开发仍然迫切需要 {svg_7} {svg_8}. 2-氧代科拉维醇已被发现以FXR依赖的方式对APAP诱导的肝细胞损伤发挥治疗功效 {svg_9} {svg_10}.

作用机制: 从机制上讲,2-氧代科拉维醇与人FXR的M265和Y369形成两个氢键,以兼容的方式适合FXR的配体结合口袋,从而有效地导致多种共调节因子的募集,并选择性地诱导FXR的转录活性 {svg_11} {svg_12}.

作用机制

Target of Action

The primary target of 2-Oxokolavelool is the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor superfamily and has been identified as a master gene for regulating enterohepatic metabolic homeostasis . It has proven to be a promising drug target for various liver diseases .

Mode of Action

2-Oxokolavelool interacts with its target, FXR, by forming two hydrogen bonds with M265 and Y369 of human FXR . This interaction allows 2-Oxokolavelool to fit compatibly into the ligand binding pocket of FXR . This leads to the recruitment of multiple co-regulators and selectively induces the transcriptional activity of FXR .

Biochemical Pathways

The biochemical pathways affected by 2-Oxokolavelool are primarily related to the regulation of enterohepatic metabolic homeostasis . As an FXR agonist, 2-Oxokolavelool can influence the transcriptional activity of FXR, thereby affecting the downstream effects of this receptor .

Result of Action

The action of 2-Oxokolavelool results in therapeutic efficacy against Acetaminophen (APAP)-induced hepatocyte damage . This is achieved in an FXR-dependent manner, indicating that the activation of FXR by 2-Oxokolavelool plays a crucial role in its therapeutic effects .

属性

IUPAC Name |

8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,17,22H,1,8-11,13H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARUSPOBGJZEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993142 | |

| Record name | 8-(3-Hydroxy-3-methylpent-4-en-1-yl)-4,4a,7,8-tetramethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7235-04-3 | |

| Record name | 8-(3-Hydroxy-3-methylpent-4-en-1-yl)-4,4a,7,8-tetramethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。